

Ledipasvir-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: **Ledipasvir-d6**

Cat. No.: **B10820158**

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This technical guide provides an in-depth overview of **Ledipasvir-d6**, a deuterated analog of the direct-acting antiviral agent Ledipasvir. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental insights, and a visualization of its mechanism of action.

Core Physicochemical Data

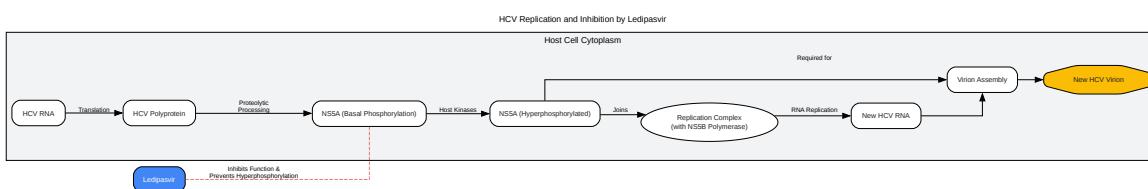
Ledipasvir-d6 serves as a critical internal standard for the quantitative analysis of Ledipasvir in biological matrices, owing to its similar chemical properties and distinct mass. Key quantitative data are summarized below.

Property	Value	Citation(s)
CAS Number	2050041-12-6	[1]
Molecular Formula	C ₄₉ H ₄₈ D ₆ F ₂ N ₈ O ₆	[1] [2]
Molecular Weight	895.04 g/mol	[2] [3] [4]
Monoisotopic Mass	894.45109827 Da	[5]

Mechanism of Action: Inhibition of HCV NS5A

Ledipasvir targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.^{[4][6][7]} While the precise mechanism is not fully elucidated, it is understood that Ledipasvir inhibits the normal function of NS5A, potentially by preventing its hyperphosphorylation, a step crucial for the viral life cycle.^{[6][7][8]} This disruption ultimately impedes the formation of new, infectious HCV particles.

The following diagram illustrates the inhibitory effect of Ledipasvir on the HCV replication complex.



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Mechanism of Ledipasvir's inhibitory action on HCV NS5A.

Experimental Protocols

Synthesis of Ledipasvir (Illustrative)

While a specific, detailed protocol for the synthesis of **Ledipasvir-d6** is not publicly available, the synthesis of its non-deuterated counterpart, Ledipasvir, has been described in patent literature. A plausible synthesis would involve similar steps, incorporating deuterated starting materials. A generalized, multi-step synthetic approach, based on published information, would likely involve:

- Preparation of Key Intermediates: Synthesis of the core structural fragments of the molecule. This would involve standard organic chemistry reactions to construct the fluorene, imidazole, and benzimidazole moieties.
- Coupling Reactions: Stepwise coupling of the prepared intermediates. For instance, a Suzuki coupling reaction could be employed to connect the benzimidazole and fluorene components.
- Amide Bond Formation: Formation of the amide linkages, for example, by reacting a carboxylic acid intermediate with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Final Assembly and Deprotection: The final steps would involve the coupling of the larger fragments and the removal of any protecting groups used during the synthesis.

For the synthesis of **Ledipasvir-d6**, deuterated L-valine derivatives would be incorporated during the amide bond formation steps to introduce the six deuterium atoms.

Quantification by LC-MS/MS (Representative Protocol)

Ledipasvir-d6 is primarily used as an internal standard for the quantification of Ledipasvir in biological samples, typically plasma. The following is a representative LC-MS/MS protocol adapted from published methods for Ledipasvir analysis.

1. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, add an appropriate amount of **Ledipasvir-d6** solution (as internal standard).
- Add 300 μ L of acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Chromatographic Conditions:

- Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm \times 50 mm, 1.7 μ m).
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.40 mL/min.
- Injection Volume: 2 μ L.

3. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Illustrative):
 - Ledipasvir: m/z 889.8 \rightarrow 96.1
 - **Ledipasvir-d6**: m/z 895.8 \rightarrow (a corresponding fragment ion would be monitored)

This technical guide provides a foundational understanding of **Ledipasvir-d6** for research and development purposes. For specific applications, further optimization of experimental protocols is recommended.

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